3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Overview
Description
3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of a chlorophenyl group, an indole moiety, and a sulfanylideneimidazolidinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method can be adapted to introduce the chlorophenyl and sulfanylideneimidazolidinone functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The sulfanylideneimidazolidinone core can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzyl)-2-(1H-indol-3-yl)acetamide
- 1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone
Uniqueness
3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a chlorophenyl group, an indole moiety, and a sulfanylideneimidazolidinone core. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c19-13-6-2-4-8-16(13)22-17(23)15(21-18(22)24)9-11-10-20-14-7-3-1-5-12(11)14/h1-8,10,15,20H,9H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIPNUVAWOWAJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N(C(=S)N3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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